molecular formula C5H6BrN5 B2366088 [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide CAS No. 2567503-62-0

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide

Cat. No. B2366088
CAS RN: 2567503-62-0
M. Wt: 216.042
InChI Key: YKBLDVSFJFNQHS-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide” is a heterocyclic organic compound . It consists of a 1,2,4-triazole substituted with an amino group .


Synthesis Analysis

The synthesis of this compound involves various methods. One method involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various methods such as DFT B3LYP/6-311++ (2d,2p) method . The parameters of the intramolecular hydrogen bonds were calculated in terms of “atoms in molecules” theory (AIM), and their effect on the stability of the tautomeric forms was assessed .


Chemical Reactions Analysis

The chemical reactions of this compound involve various processes. For instance, the reaction of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides resulted in the target compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its appearance as a yellow solid with a melting point of 328–330 °C . Its IR (KBr) is 3,375, 3,100 (2NH), 1,701 (C=O); 1 H NMR (DMSO- d 6): δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D 2 O-exchangeable); 13 C NMR (DMSO- d 6): δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .

Scientific Research Applications

  • Synthesis of Novel Compounds : This compound has been used in the synthesis of various novel compounds. For instance, Farghaly (2008) demonstrated the synthesis of 3-[3-(dimethylamino)propenoyl]-1,7-diphenyl [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one, highlighting its potential in creating new chemical structures (Farghaly, 2008).

  • Precursor in the Preparation of Polycondensed Heterocycles : Chernyshev et al. (2014) explored partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines as synthons for preparing polycondensed heterocycles, indicating its utility as a precursor in complex chemical syntheses (Chernyshev et al., 2014).

  • Study of Chemical Stability and Reactions : Salgado et al. (2011) conducted a theoretical and NMR study on the synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of [1,2,4]-triazolo[4,3-a]pyrimidines, providing insights into the chemical stability and reaction pathways of these compounds (Salgado et al., 2011).

  • Antitumor and Antimicrobial Activities : Research by Riyadh (2011) and others have investigated the antitumor and antimicrobial activities of compounds derived from [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide, suggesting its potential in pharmaceutical applications (Riyadh, 2011).

  • Herbicidal Activity : Shen De-long (2005, 2006) explored the herbicidal activity of derivatives of 1,2,4-triazolo[1,5-a] pyrimidine, indicating its use in agricultural chemistry (Shen De-long, 2005), (Shen De-long, 2006).

Safety and Hazards

The safety data sheet for [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide could involve further exploration of its synthesis methods and potential applications in various fields .

Biochemical Analysis

Biochemical Properties

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclic adenosine monophosphate phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate . This interaction can lead to the modulation of various cellular processes, including signal transduction and gene expression. Additionally, this compound has been shown to inhibit myeloperoxidase, an enzyme involved in inflammatory responses . The compound’s ability to interact with these enzymes highlights its potential as a therapeutic agent.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate . By modulating these pathways, the compound can affect gene expression and cellular metabolism. In cancer cells, this compound has demonstrated antiproliferative activity, leading to cell cycle arrest and apoptosis . This makes it a promising candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of cyclic adenosine monophosphate phosphodiesterase, which leads to increased levels of cyclic adenosine monophosphate within cells . This elevation in cyclic adenosine monophosphate can activate protein kinase A, resulting in the phosphorylation of target proteins and subsequent changes in gene expression. Additionally, the compound’s interaction with myeloperoxidase inhibits the enzyme’s activity, reducing the production of reactive oxygen species and mitigating inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These findings underscore the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound has been observed to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been reported, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution pattern of this compound is crucial for understanding its therapeutic potential and toxicity profile.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments. It has been observed to accumulate in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . The compound’s subcellular localization is influenced by various factors, including its chemical structure and post-translational modifications. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use.

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrimidin-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.BrH/c6-4-8-9-5-7-2-1-3-10(4)5;/h1-3H,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBLDVSFJFNQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2N=C1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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